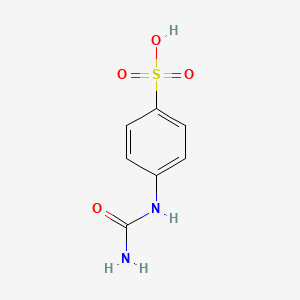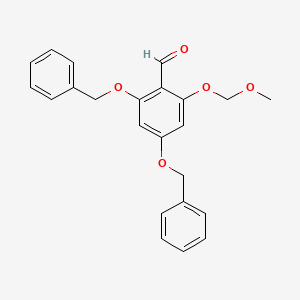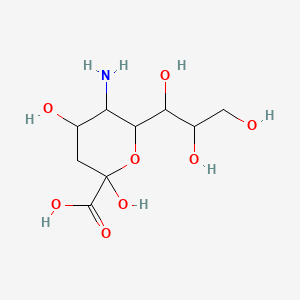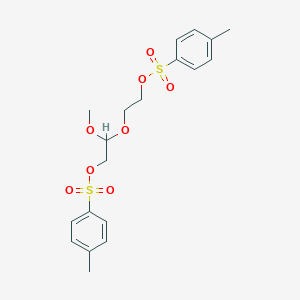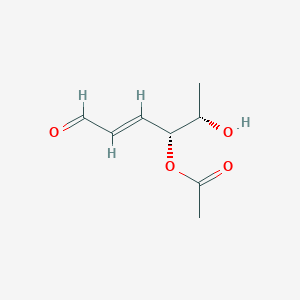
N,N,N-Trimethyldodecan-1-aminium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyldodecan-1-aminium formate: is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis of N,N,N-Trimethyldodecan-1-aminium Bromide:
Reactants: Dodecyl bromide and trimethylamine.
Conditions: The reaction is typically carried out in an organic solvent like acetone, under reflux conditions.
Procedure: Dodecyl bromide is added dropwise to a solution of trimethylamine in acetone. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the product.
-
Conversion to N,N,N-Trimethyldodecan-1-aminium Formate:
Reactants: N,N,N-Trimethyldodecan-1-aminium bromide and sodium formate.
Conditions: The reaction is carried out in an aqueous medium.
Procedure: N,N,N-Trimethyldodecan-1-aminium bromide is dissolved in water, and an equimolar amount of sodium formate is added. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and drying.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The final product is purified using techniques like crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Halides, hydroxides.
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Substituted quaternary ammonium compounds.
-
Oxidation Reactions:
Reagents: Strong oxidizing agents like potassium permanganate.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Oxidized derivatives of the dodecyl chain.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Organic solvents, low temperatures.
Products: Reduced derivatives of the dodecyl chain.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium iodide, acetone, water.
Oxidation: Potassium permanganate, sulfuric acid, water.
Reduction: Lithium aluminum hydride, ether, low temperatures.
Major Products:
- Substituted quaternary ammonium salts.
- Oxidized or reduced derivatives of the dodecyl chain.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactant: Used in the synthesis of nanoparticles and as a phase transfer catalyst.
Emulsifier: Stabilizes emulsions in various chemical processes.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Cell Lysis: Used in cell lysis buffers for DNA and protein extraction.
Medicine:
Drug Delivery: Enhances the solubility and bioavailability of hydrophobic drugs.
Antiseptics: Incorporated in topical antiseptic formulations.
Industry:
Textile Industry: Used as an antistatic agent and fabric softener.
Cosmetics: Included in shampoos and conditioners for its conditioning properties.
Mecanismo De Acción
Surfactant Properties:
- The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances.
- It forms micelles in aqueous solutions, encapsulating hydrophobic molecules within the micelle core.
Antimicrobial Action:
- Disrupts microbial cell membranes, leading to cell lysis and death.
- Interacts with microbial proteins, inhibiting their function.
Molecular Targets and Pathways:
- Targets microbial cell membranes and proteins.
- Involved in pathways related to cell membrane integrity and protein function.
Comparación Con Compuestos Similares
-
N,N,N-Trimethyldodecan-1-aminium Bromide:
- Similar structure but with a bromide counterion.
- Used as a surfactant and antimicrobial agent.
-
N,N,N-Trimethyldecan-1-aminium Bromide:
- Shorter alkyl chain (decan instead of dodecan).
- Used in similar applications but with different physicochemical properties.
Uniqueness:
- N,N,N-Trimethyldodecan-1-aminium formate has a formate counterion, which may influence its solubility and reactivity.
- The longer dodecyl chain provides enhanced surfactant properties compared to shorter alkyl chain analogs.
Propiedades
Número CAS |
100859-15-2 |
|---|---|
Fórmula molecular |
C16H35NO2 |
Peso molecular |
273.45 g/mol |
Nombre IUPAC |
dodecyl(trimethyl)azanium;formate |
InChI |
InChI=1S/C15H34N.CH2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;2-1-3/h5-15H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
HZLYVUIWOZITJF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
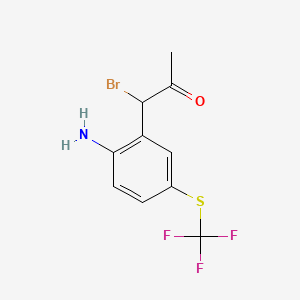
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
